molecular formula C9H10F2N2O2 B1380292 3-Amino-4-(2,2-difluoroethoxy)benzamide CAS No. 1551503-09-3

3-Amino-4-(2,2-difluoroethoxy)benzamide

Cat. No. B1380292
CAS RN: 1551503-09-3
M. Wt: 216.18 g/mol
InChI Key: TYCGPMSCGPCLCR-UHFFFAOYSA-N
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Description

“3-Amino-4-(2,2-difluoroethoxy)benzamide” is a member of the benzamide family of compounds. It is a synthetic derivative with the CAS Number: 1551503-09-3 . The molecular weight of this compound is 216.19 .


Molecular Structure Analysis

The InChI code for “3-Amino-4-(2,2-difluoroethoxy)benzamide” is 1S/C9H10F2N2O2/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H2,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Luminescence and Aggregation-Enhanced Emission

Compounds related to 3-Amino-4-(2,2-difluoroethoxy)benzamide demonstrate significant luminescence and aggregation-enhanced emission properties. These compounds form nano-aggregates with enhanced emission in specific solvents and exhibit reversible transformations between crystalline and amorphous states, showcasing potential applications in optical materials and sensors (Srivastava et al., 2017).

Polymer Science

In polymer science, related benzamide compounds are used to synthesize organo-soluble polyamides with high thermal stability and mechanical strength. These materials are amorphous and display clear, flexible properties, suggesting applications in advanced technologies and materials engineering (Bera et al., 2012).

Electrochemical Properties and Antioxidant Activity

Amino-substituted benzamide derivatives, including structures similar to 3-Amino-4-(2,2-difluoroethoxy)benzamide, are explored for their electrochemical oxidation mechanisms and antioxidant activities. These studies provide insights into their potential as antioxidants by evaluating their free radical scavenging capacities (Jovanović et al., 2020).

Anticancer Activities

Research on benzamide derivatives has also focused on their anticancer activities. Compounds are designed to target sigma-1 receptors, showing potent cytotoxic activities against cancer cell lines, which indicates their potential in anticancer drug development (Youssef et al., 2020).

Antimicrobial Properties

Benzamide compounds have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit significant activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Ammaji et al., 2019).

Structural Analysis

Extensive theoretical studies have been conducted on the molecular structure of related benzamide compounds, focusing on the formation of intramolecular hydrogen bonding. These studies provide valuable insights into their molecular behavior, which is crucial for the design of functional materials and drugs (Subhapriya et al., 2017).

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-4-(2,2-difluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCGPMSCGPCLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(2,2-difluoroethoxy)benzamide

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